molecular formula C19H16N4O2S2 B12201213 5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one

5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one

Cat. No.: B12201213
M. Wt: 396.5 g/mol
InChI Key: HMSRWTJDAMIYBO-UHFFFAOYSA-N
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Description

5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one is a complex organic compound that features a unique combination of cyclopropyl, thienyl, triazolyl, and indolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one typically involves multiple steps, starting with the preparation of the indolinone core, followed by the introduction of the triazolylthioacetyl group. Common synthetic routes include:

    Formation of Indolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Triazolylthioacetyl Group: This step often involves the reaction of the indolinone core with a triazole derivative in the presence of a thiolating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thienyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indolinone or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of triazole and indolinone derivatives.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione: This compound shares the thienyl and cyclopropyl groups but differs in the core structure.

    Indole Derivatives: Compounds such as indole-3-acetic acid share the indole core but have different substituents.

Uniqueness

5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16N4O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

5-[2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H16N4O2S2/c24-15(11-3-6-14-12(8-11)9-17(25)20-14)10-27-19-22-21-18(16-2-1-7-26-16)23(19)13-4-5-13/h1-3,6-8,13H,4-5,9-10H2,(H,20,25)

InChI Key

HMSRWTJDAMIYBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=C2SCC(=O)C3=CC4=C(C=C3)NC(=O)C4)C5=CC=CS5

Origin of Product

United States

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